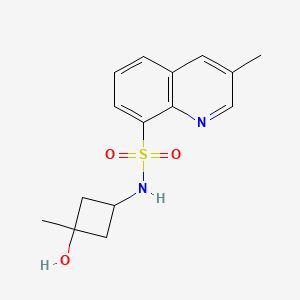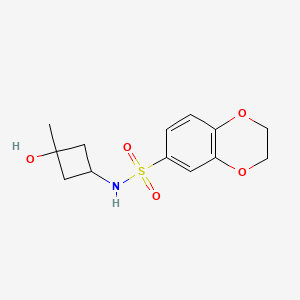![molecular formula C12H16N4O B7338152 3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7338152.png)
3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile, also known as HMCB, is a pyridazine-based compound that is used in scientific research. It is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. HMCB has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
作用機序
3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile inhibits the cGAS enzyme, which is involved in the innate immune response. The cGAS enzyme detects foreign DNA in the cytoplasm of cells and activates the immune response. This compound binds to the cGAS enzyme and inhibits its activity, which prevents the activation of the immune response. This mechanism of action has potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In autoimmune disorder research, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound inhibits the replication of viruses by blocking viral DNA synthesis. This compound has also been shown to have minimal toxicity in animal models, which is a promising finding for its potential therapeutic applications.
実験室実験の利点と制限
One advantage of using 3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile in lab experiments is its potency as a cGAS inhibitor. This compound has been shown to be a more potent inhibitor of cGAS than other compounds, which makes it a valuable tool for studying the innate immune response. However, one limitation of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound requires expertise in organic chemistry, which may limit its availability for some researchers.
将来の方向性
There are several future directions for 3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile research. One direction is to further investigate its potential therapeutic applications in cancer and autoimmune disorders. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another direction is to investigate its potential as an antiviral agent. This compound has been shown to inhibit the replication of various viruses, and further research is needed to determine its efficacy against other viral infections. Additionally, further research is needed to optimize the synthesis method of this compound to increase its availability for researchers.
合成法
3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile can be synthesized using a multi-step process involving the reaction of various intermediates. The first step involves the reaction of 3,4-dimethylpyridazine with ethyl cyanoacetate, followed by the addition of tert-butyl 2-(bromomethyl)cyclobutylcarbamate. The resulting compound is then subjected to a series of reactions to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile has been used in various scientific research applications, including cancer research, autoimmune disorder research, and infectious disease research. It has been shown to have potential therapeutic applications in these diseases by inhibiting the cGAS enzyme. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. In autoimmune disorder research, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of multiple sclerosis and lupus. In infectious disease research, this compound has been shown to inhibit the replication of various viruses, including Zika virus and herpes simplex virus.
特性
IUPAC Name |
3-[(3-hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-7-8(2)15-16-11(10(7)6-13)14-9-4-12(3,17)5-9/h9,17H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATOAVOLPLUMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)NC2CC(C2)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,3R)-3-[(4-propan-2-ylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7338069.png)
![N-[(1R,2R)-2-hydroxycyclopentyl]thieno[3,2-b]pyridine-6-sulfonamide](/img/structure/B7338076.png)

![N-[5-[(3-hydroxy-3-methylcyclobutyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7338085.png)

![5-Bromo-2-[(3-hydroxy-3-methylcyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B7338124.png)
![2-[(3-Hydroxy-3-methylcyclobutyl)amino]-6-methylpyridine-3-carbonitrile](/img/structure/B7338131.png)

![3-[[7,8-Dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]-1-methylcyclobutan-1-ol](/img/structure/B7338156.png)
![3-[(3-Hydroxy-3-methylcyclobutyl)amino]pyridine-2-carbonitrile](/img/structure/B7338157.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B7338170.png)
![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B7338180.png)
![3-[(1R,2R)-2-[3-(3-methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]cyclopropyl]phenol](/img/structure/B7338187.png)
![6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile](/img/structure/B7338192.png)
